Erythrabyssin II

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Erythrabyssin II is a naturally occurring pigment found in the red algae family. It has been used in various applications, including as a food dye, a cosmetic dye, and most notably as a fluorescent dye for laboratory experiments.

Applications De Recherche Scientifique

Antimicrobial Properties

Erythrabyssin II, isolated from plants like Erythrina mildbraedii and Erythrina crista-galli, has demonstrated significant antimicrobial properties. Studies have shown its effectiveness in inhibiting various microorganisms. For instance, Mitscher et al. (1988) identified this compound as an active antimicrobial agent in Erythrina mildbraedii, commonly used in traditional medicine in Nigeria (Mitscher et al., 1988). Similarly, another study by Mitscher et al. (1988) found this compound in Erythrina crista-galli, along with other pterocarpans, contributing to its antimicrobial potential (Mitscher et al., 1988).

Anti-Plasmodial and Antimycobacterial Activities

In a study by Rukachaisirikul et al. (2008), this compound was isolated from Erythrina subumbrans and tested for antiplasmodial, antimycobacterial, and cytotoxic activities. This study highlighted the potential of this compound in treating malaria and tuberculosis (Rukachaisirikul et al., 2008).

Antibacterial Efficacy

This compound has also shown promising antibacterial properties. A study by Rukachaisirikul et al. (2007) demonstrated that this compound, among other compounds isolated from Erythrina subumbrans, exhibited significant antibacterial activity against Streptococcus and Staphylococcus strains, including drug-resistant strains like MRSA and VRSA (Rukachaisirikul et al., 2007).

Potential in Phytochemistry and Pharmacology

This compound's presence in various Erythrina species suggests its importance in the phytochemistry and pharmacology of these plants. It is often studied in conjunction with other pterocarpans and flavonoids, contributing to the medicinal value of these plants. For instance, Nkengfack et al. (1994) isolated this compound from Erythrina sigmoidea, contributing to its significant antibacterial potency (Nkengfack et al., 1994).

Mécanisme D'action

Target of Action

Erythrabyssin II is known to be active against several strains of Staphylococcus and Streptococcus . It inhibits bacterial neuraminidase in a dose-dependent manner . Neuraminidase is an enzyme that plays a crucial role in the life cycle of influenza viruses, making it a primary target for antiviral drugs.

Mode of Action

It is known to inhibit bacterial neuraminidase . Neuraminidase is an enzyme that cleaves sialic acid residues on the surface of cells, facilitating the release of progeny viruses from infected cells. By inhibiting this enzyme, this compound prevents the spread of the bacteria, thereby exerting its antimicrobial effects.

Biochemical Pathways

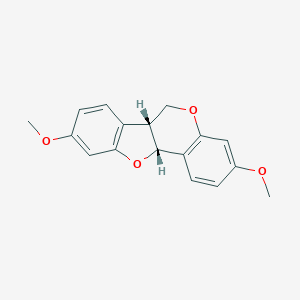

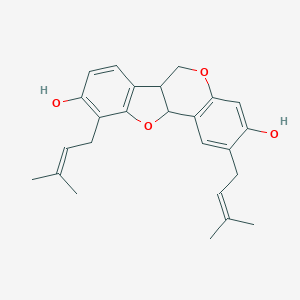

This compound belongs to the class of organic compounds known as pterocarpans . These are benzo-pyrano-furano-benzene compounds, containing the 6H-1benzofuro[3,2-c]chromene skeleton . They are derivatives of isoflavonoids . .

Result of Action

This compound exhibits significant inhibition against bacterial neuraminidase . This inhibition prevents the spread of bacteria, thereby exerting its antimicrobial effects.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Erythrabyssin II involves the condensation of two amino acids, L-phenylalanine and L-lysine, followed by cyclization to form a dipeptide lactam.", "Starting Materials": [ "L-phenylalanine", "L-lysine" ], "Reaction": [ "Step 1: Protection of the amino group of L-lysine using tert-butyloxycarbonyl (Boc) group.", "Step 2: Activation of the carboxyl group of L-phenylalanine using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).", "Step 3: Coupling of the activated L-phenylalanine with the Boc-protected L-lysine to form a dipeptide.", "Step 4: Removal of the Boc group from the dipeptide using trifluoroacetic acid (TFA) to expose the amino group of L-lysine.", "Step 5: Cyclization of the dipeptide using 1,1'-carbonyldiimidazole (CDI) to form the dipeptide lactam, Erythrabyssin II." ] } | |

Numéro CAS |

77263-06-0 |

Formule moléculaire |

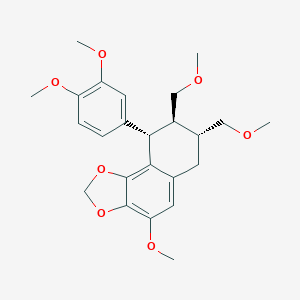

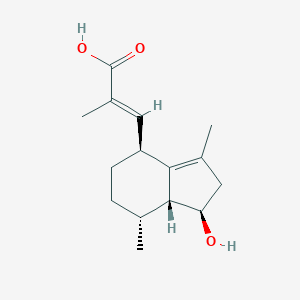

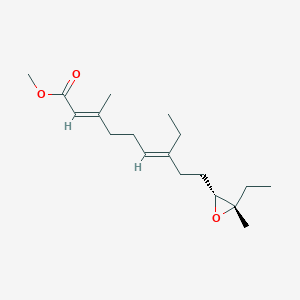

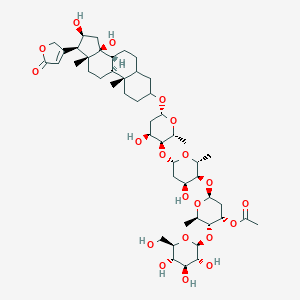

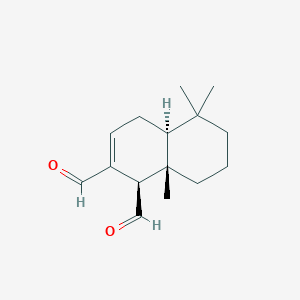

C25H28O4 |

Poids moléculaire |

392.5 g/mol |

Nom IUPAC |

(6aR,11aR)-2,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |

InChI |

InChI=1S/C25H28O4/c1-14(2)5-7-16-11-19-23(12-22(16)27)28-13-20-17-9-10-21(26)18(8-6-15(3)4)24(17)29-25(19)20/h5-6,9-12,20,25-27H,7-8,13H2,1-4H3/t20-,25-/m0/s1 |

Clé InChI |

LDKAMVCGTURXMH-CPJSRVTESA-N |

SMILES isomérique |

CC(=CCC1=CC2=C(C=C1O)OC[C@@H]3[C@H]2OC4=C3C=CC(=C4CC=C(C)C)O)C |

SMILES |

CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C3C=CC(=C4CC=C(C)C)O)C |

SMILES canonique |

CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C3C=CC(=C4CC=C(C)C)O)C |

Synonymes |

3,9-Dihydroxy-2,10-diprenylpterocarpan; 2-Prenylphaseollidin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

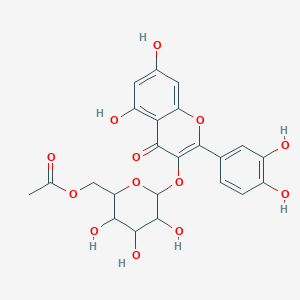

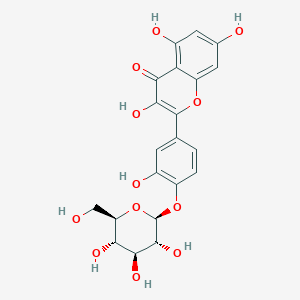

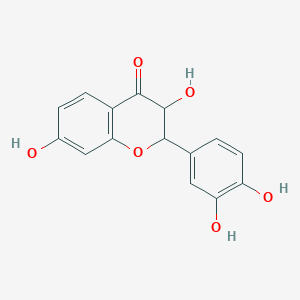

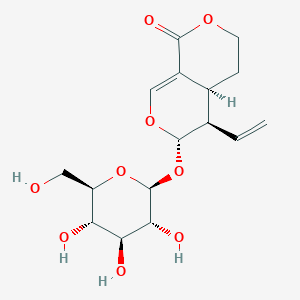

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.